2-Furanol, tetrahydro-5,5-dimethyl-
Overview
Description
2-Furanol, tetrahydro-5,5-dimethyl- is a cyclic ether with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. It contains a five-membered ring, a hydroxyl group, and an aliphatic ether, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, tetrahydro-5,5-dimethyl- can be achieved through a three-step strategy involving the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and finally, hydrogenation–cyclization of the condensation intermediate to generate the desired tetrahydrofuran derivative . This method utilizes active and selective catalysts for the aldol condensation and hydrogenation–cyclization reactions .
Industrial Production Methods
Industrial production methods for 2-Furanol, tetrahydro-5,5-dimethyl- are not well-documented in the available literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Furanol, tetrahydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated ethers.
Scientific Research Applications
2-Furanol, tetrahydro-5,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furanol, tetrahydro-5,5-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group and the cyclic ether structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxytetrahydrofuran: Similar in structure but contains methoxy groups instead of hydroxyl groups.
Tetrahydro-2,5-dimethylfuran: Lacks the hydroxyl group present in 2-Furanol, tetrahydro-5,5-dimethyl-.
Furfural: Contains an aldehyde group and is used as a precursor in various chemical reactions.
Uniqueness
2-Furanol, tetrahydro-5,5-dimethyl- is unique due to its specific combination of a hydroxyl group and a cyclic ether structure, which imparts distinct reactivity and interaction properties compared to its analogs.
Properties
IUPAC Name |
5,5-dimethyloxolan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)4-3-5(7)8-6/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXHJJVMHUXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480977 | |
Record name | 2-Furanol, tetrahydro-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-37-0 | |
Record name | 2-Furanol, tetrahydro-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethyloxolan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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